molecular formula C22H28O2 B14734950 4-Nonylphenyl benzoate CAS No. 6316-62-7

4-Nonylphenyl benzoate

Cat. No.: B14734950
CAS No.: 6316-62-7
M. Wt: 324.5 g/mol
InChI Key: UHNDOFZFNNZFIW-UHFFFAOYSA-N
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Description

4-Nonylphenyl benzoate is an ester derived from benzoic acid and 4-nonylphenol. Its structure consists of a benzoate group (C₆H₅COO–) esterified to the hydroxyl group of 4-nonylphenol (C₉H₁₉C₆H₄–) . Alkyl benzoates are widely used in cosmetics as emollients or solvents due to their low volatility and skin-compatible properties .

Properties

CAS No.

6316-62-7

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

(4-nonylphenyl) benzoate

InChI

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)24-22(23)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3

InChI Key

UHNDOFZFNNZFIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl benzoate typically involves the esterification of 4-Nonylphenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-Nonylphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl benzoate involves its interaction with cellular membranes and proteins. It can disrupt the normal function of endocrine systems by mimicking or blocking the action of natural hormones. This disruption can lead to various physiological effects, including altered reproductive and developmental processes.

Comparison with Similar Compounds

This section compares 4-nonylphenyl benzoate with structurally related benzoate esters, focusing on physical-chemical properties, applications, and toxicity.

Structural Analogs

Key analogs include:

  • Benzyl benzoate (C₆H₅COOCH₂C₆H₅): Aromatic ester with a benzyl group.
  • Methyl benzoate (C₆H₅COOCH₃): Short-chain alkyl ester.
  • Hexyl benzoate (C₆H₅COO(CH₂)₅CH₃): Medium-chain alkyl ester.
  • 4-(Hexyloxy)phenyl-4-pentylbenzoate (C₆H₅COOC₆H₄–O–C₆H₁₃): Aryl-substituted benzoate with alkoxy and alkyl chains .
Physical-Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Volatility
This compound C₂₂H₂₈O₃ 340.46 Low (lipophilic) Low
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Insoluble in water Moderate
Methyl benzoate C₈H₈O₂ 136.15 Slightly soluble High
Hexyl benzoate C₁₃H₁₈O₂ 206.28 Insoluble in water Moderate

Key Observations :

  • Longer alkyl/aryl chains (e.g., nonylphenyl) increase molecular weight and lipophilicity, reducing water solubility and volatility .
  • Aromatic substituents (e.g., benzyl or phenyl groups) enhance stability against hydrolysis compared to aliphatic esters .
Toxicity and Environmental Impact
Compound Acute Toxicity (LD₅₀, oral rat) Environmental Concerns
This compound Not reported Persistence; releases 4-nonylphenol (endocrine disruptor)
Benzyl benzoate 1,700 mg/kg Low biodegradability; aquatic toxicity
Methyl benzoate 1,350 mg/kg Low toxicity; rapidly metabolized
Hexyl benzoate >5,000 mg/kg Moderate persistence; bioaccumulation risk

Key Observations :

  • Esters with shorter alkyl chains (methyl, ethyl) exhibit lower acute toxicity and faster degradation .
Stability and Degradation
  • Hydrolysis: Esters with bulky substituents (e.g., nonylphenyl) resist hydrolysis more than aliphatic esters like methyl benzoate .
  • Photodegradation : Aromatic esters (e.g., benzyl benzoate) may generate stable radicals under UV light, leading to slower breakdown .

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